![molecular formula C16H11NO3 B11853025 1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl- CAS No. 62439-80-9](/img/structure/B11853025.png)
1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned starting materials. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with various molecular targets. For example, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one include other quinoline derivatives and dioxolo-quinoline compounds. Examples include:
Actinodaphnine: An organic heteropentacyclic compound with antibacterial and antifungal properties.
[1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde: A precursor used in the synthesis of various functionalized quinoline derivatives.
Uniqueness
The uniqueness of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one lies in its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
62439-80-9 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H11NO3/c18-16-15-14(19-10-20-15)12-8-4-5-9-13(12)17(16)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
KTIKIQNVGBKCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
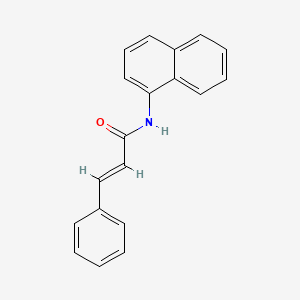


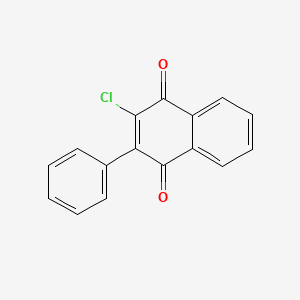
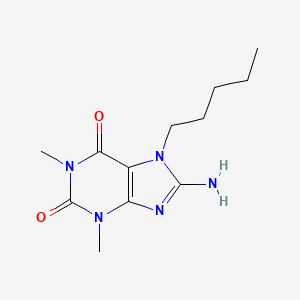
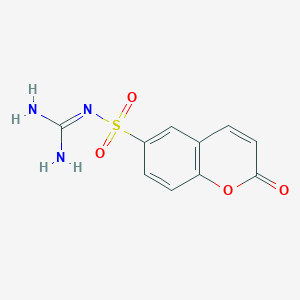
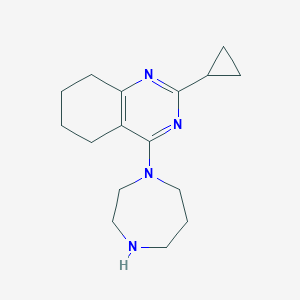

![(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B11853009.png)

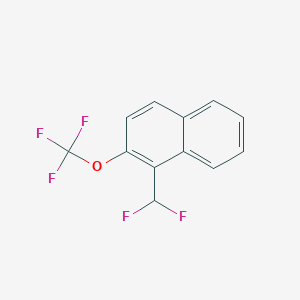
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
